molecular formula C12H16N2O B1587638 6-Methoxygramine CAS No. 62467-65-6

6-Methoxygramine

Cat. No.: B1587638
CAS No.: 62467-65-6
M. Wt: 204.27 g/mol
InChI Key: MGXIQKFKOYJROW-UHFFFAOYSA-N
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Description

6-Methoxygramine, also known as 3-(Dimethylaminomethyl)-6-methoxyindole, is a chemical compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxygramine can be synthesized through several synthetic routes. One common method involves the reaction of 6-methoxyindole with formaldehyde and dimethylamine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxygramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted indoles.

Scientific Research Applications

6-Methoxygramine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its potential use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

6-Methoxygramine is similar to other indole derivatives, such as tryptamine and serotonin. its unique methoxy and dimethylamino groups contribute to its distinct properties and potential applications. Other similar compounds include:

  • Tryptamine: A naturally occurring compound with similar indole structure.

  • Serotonin: A neurotransmitter with a closely related structure.

  • Dimethyltryptamine (DMT): A psychedelic compound with a similar core structure.

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Properties

IUPAC Name

1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-6-10(15-3)4-5-11(9)12/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIQKFKOYJROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402132
Record name 6-Methoxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62467-65-6
Record name 6-Methoxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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